Irigenol

Description

Overview of Key Research Domains Pertaining to Irigenol Research on this compound spans several key domains, primarily focusing on its biological activities and potential therapeutic relevance. These domains include the investigation of its antioxidant, anti-inflammatory, and anti-cancer properties.ontosight.aiStudies have explored its ability to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.ontosight.aiFurthermore, the antioxidant potential of this compound is being researched for its possible role in protecting against conditions associated with oxidative stress, such as neurodegenerative diseases.ontosight.aiResearch also extends to the study of this compound derivatives, such as this compound hexaacetate, which has been investigated for potential antiviral properties, specifically against human metapneumovirus, and as an inhibitor of certain enzymes like ribonuclease P.benchchem.combiorxiv.orgasm.orgThe correlation between this compound and antioxidant ability has also been observed in studies on fortified germinated seeds.researchgate.netresearchgate.net

The following table summarizes some key properties of this compound:

| Property | Value | Source |

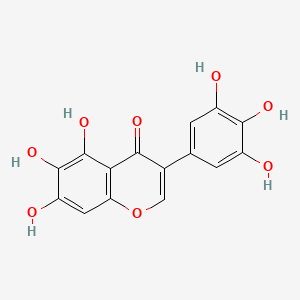

| Molecular Formula | C₁₅H₁₀O₈ | ontosight.aiucdavis.edunih.gov |

| Molecular Weight | 318.23 g/mol | ontosight.ainih.gov |

| PubChem CID | 5781144 | nih.govguidetopharmacology.orgguidetomalariapharmacology.orgmetabolomicsworkbench.org |

| IUPAC Name | 5,6,7-trihydroxy-3-(3,4,5-trihydroxyphenyl)chromen-4-one | nih.gov |

Table 1: Key Properties of this compound

Research findings have indicated the involvement of this compound in various biological processes. For instance, studies have shown that this compound exhibits a significant positive correlation with antioxidant ability in germinated black rice. researchgate.netresearchgate.net While detailed quantitative data for this compound's direct biological activity (like IC₅₀ values for specific activities of this compound itself, excluding derivatives unless explicitly stated as this compound's activity) is less prevalent in the provided snippets compared to its derivatives, the research domains highlight the focus on understanding these effects. The study of this compound hexaacetate, for example, has provided specific data points, such as an IC₅₀ value of 30 μg/mL in a DPPH radical scavenging assay, indicating moderate capacity to neutralize free radicals. However, this data pertains to the hexaacetate derivative, not this compound itself.

Further research domains include the chemical synthesis and modification of this compound to explore its derivatives with potentially enhanced biological activities. mdpi.com The study of its occurrence in various plant species also forms a part of the research landscape. researchgate.netscienceopen.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H10O8 |

|---|---|

Molecular Weight |

318.23 g/mol |

IUPAC Name |

5,6,7-trihydroxy-3-(3,4,5-trihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O8/c16-7-1-5(2-8(17)13(7)20)6-4-23-10-3-9(18)14(21)15(22)11(10)12(6)19/h1-4,16-18,20-22H |

InChI Key |

DFURNQJNFBMYHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Identification and Isolation from Botanical Sources

Irigenol is found in various plant species, primarily within the Leguminosae family. oup.commdpi.com

Specific Plant Species as Natural Producers of this compound

Plants belonging to the Leguminosae family are known sources of isoflavones, a class of compounds that includes this compound. oup.commdpi.com While the search results specifically mention the Leguminosae family in relation to this compound, detailed information about its presence in Morus tinctoria or specific Gleditsia species was not explicitly found within the provided snippets. However, Gleditsia is a genus of trees within the Fabaceae (Leguminosae) family. wikipedia.orgreabic.netox.ac.uk

Methodological Approaches for Extraction and Purification from Plant Matrices

The extraction and isolation of natural compounds like this compound from plant matrices typically involve a series of steps aimed at separating the desired compound from the complex plant material. Common methods for extracting bioactive compounds from plants include maceration, percolation, Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction. nih.govnih.govresearchgate.net

Extraction often begins with preparing the plant material, which may involve pre-washing, drying (including freeze-drying), and grinding to increase the surface area for solvent contact. nih.gov The choice of solvent is crucial and depends on the polarity of the target compound. Polar solvents such as methanol, ethanol, or aqueous alcohols are often used for extracting hydrophilic compounds like many flavonoids. nih.gove3s-conferences.org Less polar solvents like dichloromethane (B109758) or hexane (B92381) may be used for more lipophilic substances or to remove undesirable compounds like chlorophyll. nih.gov

Following extraction, purification techniques are employed to obtain the pure compound. Plant extracts are often complex mixtures, and separating individual compounds can be challenging. nih.gov Various chromatographic techniques are commonly used for the isolation of bioactive compounds, including Thin-Layer Chromatography (TLC), column chromatography, flash chromatography, Sephadex chromatography, and High-Performance Liquid Chromatography (HPLC). nih.gov These methods separate compounds based on their differing affinities for a stationary phase and a mobile phase.

Modern techniques like ultrasound-assisted extraction and microwave-assisted extraction can offer advantages such as shorter extraction times and reduced solvent consumption compared to traditional methods. researchgate.nete3s-conferences.org Negative pressure cavitation extraction and accelerated solvent extraction are also utilized for isoflavonoid (B1168493) isolation. researchgate.net

Elucidation of this compound Biosynthesis

The biosynthesis of flavonoids, including this compound, is generally understood to involve the phenylpropanoid pathway.

Involvement of the Phenylpropanoid Pathway in Flavonoid Biogenesis

The phenylpropanoid pathway is a central metabolic route in plants responsible for the biosynthesis of a wide array of secondary metabolites, including flavonoids. wikipedia.orgkegg.jpnih.gov This pathway begins with the deamination of the amino acid phenylalanine (or tyrosine in some plants) by the enzyme phenylalanine ammonia-lyase (PAL), leading to the formation of cinnamic acid. wikipedia.orgkegg.jp Subsequent enzymatic steps, including hydroxylations and methylations, yield various hydroxycinnamic acids, such as coumaric acid. wikipedia.org The phenylpropanoid pathway provides the C6-C3 unit that is a building block for flavonoid structures. wikipedia.org Flavonoid biosynthesis specifically emanates from 4-coumaroyl-CoA, which is produced within the phenylpropanoid pathway. wikipedia.orgkegg.jp

Downstream Enzymatic Steps in this compound Formation

While the general involvement of the phenylpropanoid pathway in flavonoid biosynthesis is established, the specific downstream enzymatic steps leading precisely to this compound were not detailed in the provided search results. Flavonoid biosynthesis involves a series of enzymes that modify the basic flavonoid structure through processes like hydroxylation, methylation, and glycosylation, leading to the diverse array of flavonoid compounds found in plants. The hexahydroxy nature of this compound suggests significant hydroxylation steps occur after the initial flavonoid backbone is formed.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers strategies to optimize genetic and regulatory processes within organisms, including plants or microorganisms, to enhance the production of specific compounds like this compound. wikipedia.orgrsc.orgnih.govmdpi.com This field aims to modify metabolic pathways to increase the yield of desired substances on an industrial scale. wikipedia.org

Common strategies in metabolic engineering include overexpressing genes encoding rate-limiting enzymes in the biosynthetic pathway, blocking competing metabolic pathways, and heterologous gene expression (introducing genes from one organism into another). wikipedia.org Enzyme engineering can also be employed to improve the efficiency of specific enzymatic steps. rsc.org

While the search results discuss metabolic engineering for the production of other compounds like geraniol (B1671447) and fatty acids mdpi.comnih.govresearchgate.netnih.gov, and mention the potential for optimizing the production of isoprenoids through microbial fermentation nih.govresearchgate.net, specific metabolic engineering strategies directly applied to enhance this compound production were not found. However, the principles of metabolic engineering, such as pathway optimization and the use of microbial cell factories, are broadly applicable to the production of various natural products, including flavonoids. rsc.orgmdpi.com

Synthetic Chemistry of Irigenol and Its Derivatives

Chemical Synthesis Approaches for Irigenol

The chemical synthesis of this compound, like other complex natural products, often involves multi-step routes designed to assemble the specific flavonoid scaffold and introduce the required hydroxyl groups in the correct positions.

Established Synthetic Routes and Reaction Conditions

While specific detailed synthetic routes for this compound itself are not extensively detailed in the immediate search results, the synthesis of related benzopyrone structures provides insight into the general strategies employed. Organic synthesis typically involves a series of chemical reactions performed under controlled conditions to transform starting materials into the desired product. wikipedia.orgbritannica.com Factors influencing successful synthesis reactions include the quality of reactants, reagents, and catalysts, as well as precise control of reaction parameters such as temperature, pressure, agitation rate, and dosing rate. mt.com

Established methods for synthesizing complex organic molecules often involve the formation of key intermediates and the subsequent functionalization or coupling reactions. For benzopyrone derivatives, strategies can involve constructing the pyrone ring onto a pre-formed benzene (B151609) derivative or building the benzene portion onto a pyrone structure. semanticscholar.org Reaction conditions are critical and can include heating under reflux, using specific solvents, and employing catalysts to facilitate the desired transformations. britannica.commt.comchemrevise.org

Strategies within the Benzopyrone Series Synthesis

The synthesis of benzopyrone (chromen-4-one) derivatives, to which this compound belongs, commonly involves strategies focused on constructing the characteristic bicyclic ring system. Two main approaches are generally used: building the five-membered aromatic heterocycle onto a benzopyran-4-one core or constructing the pyrone ring. semanticscholar.org

Various synthetic methodologies have been developed for the benzopyrone scaffold, often involving cyclization reactions and functional group interconversions. For instance, strategies can include transition-metal-catalyzed coupling reactions or transition-metal-free approaches involving cyclization between hydroxylated benzene derivatives and suitable precursors. semanticscholar.org The specific arrangement of hydroxyl groups in this compound (a hexahydroxy flavonoid) necessitates synthetic routes that allow for the selective introduction or manipulation of these functionalities.

Derivatization Strategies for this compound

Derivatization of this compound is often undertaken to modify its physical and chemical properties, such as solubility and reactivity, or to explore the impact of these modifications on its biological activities. Acetylation is a common derivatization strategy for polyhydroxylated compounds like this compound.

Preparation of this compound Hexaacetate (Ir6Ac) via Acetylation

This compound hexaacetate (Ir6Ac) is a well-known derivative of this compound, prepared through the acetylation of the six hydroxyl groups present in this compound. The synthesis of this compound hexaacetate typically involves treating this compound with acetic anhydride (B1165640) in the presence of a catalyst. Pyridine (B92270) is a commonly used catalyst for this acetylation reaction. archive.org

The reaction conditions usually involve maintaining the reaction mixture at a specific temperature for a defined period to ensure complete acetylation of all hydroxyl groups. Academic research methods for synthesizing this compound hexaacetate often involve the acetylation of this compound using acetic anhydride under controlled conditions, followed by characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and assess purity. A reported method describes boiling this compound with excess acetic anhydride containing a few drops of pyridine for four hours, followed by recrystallization from acetic anhydride to yield this compound hexaacetate. archive.org

Here is a table summarizing the preparation of this compound Hexaacetate:

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reported Yield |

| This compound | Acetic Anhydride | Pyridine | Boiling for 4 hours | This compound Hexaacetate | 50% archive.org |

Hydrolysis Reactions of this compound Ester Derivatives (Acidic and Basic Conditions)

Ester derivatives of this compound, such as this compound hexaacetate, can undergo hydrolysis to regenerate this compound and the corresponding carboxylic acid (acetic acid in the case of Ir6Ac). Hydrolysis can be carried out under either acidic or basic conditions. libretexts.org

Under acidic conditions, such as in the presence of aqueous HCl or H₂SO₄, the ester groups are hydrolyzed to yield this compound and acetic acid. libretexts.org Acidic hydrolysis of esters is typically a reversible reaction and may not go to completion, establishing an equilibrium mixture. libretexts.orgsavemyexams.com The reaction rate can be dependent on the proton concentration.

Under basic conditions, such as with NaOH, hydrolysis of this compound ester derivatives produces this compound and acetate (B1210297) salts. libretexts.org This process is also known as saponification, particularly when dealing with fats and oils to produce soap. libretexts.orgbyjus.commasterorganicchemistry.com Basic hydrolysis of esters is generally considered irreversible and goes to completion because the carboxylic acid product is deprotonated by the base, forming a stable carboxylate salt. savemyexams.commasterorganicchemistry.com To obtain the free carboxylic acid after basic hydrolysis, subsequent acidification is required. savemyexams.commasterorganicchemistry.comyoutube.com

Here is a table summarizing the hydrolysis of this compound Ester Derivatives:

| Derivative | Conditions | Reagents (Examples) | Products | Reversibility |

| This compound Ester Derivative | Acidic Hydrolysis | Aqueous HCl or H₂SO₄ | This compound + Carboxylic Acid | Reversible |

| This compound Ester Derivative | Basic Hydrolysis | NaOH | This compound + Carboxylate Salt | Irreversible |

Computational Chemistry in Synthetic Pathway Design and Optimization

Computational chemistry plays an increasingly significant role in the design and optimization of synthetic pathways for complex molecules like this compound and its derivatives. nih.govbeilstein-journals.org Computer-aided synthesis planning (CASP) tools utilize algorithms and chemical databases to explore possible synthetic routes by breaking down target molecules into simpler precursors (retrosynthesis). frontiersin.orgnih.govresearchgate.net

Computational chemistry can assist in understanding reaction mechanisms, predicting reaction outcomes under various conditions, and identifying potential side reactions. britannica.commt.com While not specifically detailed for this compound synthesis in the provided results, the principles of computational synthesis design and optimization are applicable to the synthesis of complex organic molecules within the benzopyrone series. semanticscholar.orgnih.gov

Molecular Mechanisms of Action and Biological Activities in Vitro and in Vivo

Enzyme Inhibition and Modulation

Studies have identified irigenol derivatives as modulators of enzymatic activity, specifically demonstrating inhibitory effects on RNase P and RGS17. These interactions involve distinct mechanisms, ranging from protein aggregation to disruption of protein-protein interfaces.

Ribonuclease P (RNase P) Inhibition

This compound hexaacetate has been identified as an inhibitor of bacterial RNase P, an essential enzyme involved in the maturation of transfer RNA (tRNA) by catalyzing the cleavage of the 5'-leader sequence of precursor tRNAs. nih.govnih.gov

Initial investigations suggested that this compound hexaacetate might act as a specific inhibitor of bacterial RNase P, potentially by binding to the enzyme's active site. nih.gov However, subsequent detailed studies have revealed a different primary mechanism for its inhibitory effect on the bacterial RNase P holoenzyme (composed of catalytic RNA subunit and protein cofactor RnpA). nih.gov

Research using bacterial RNase P enzymes from Thermotoga maritima, Bacillus subtilis, and Staphylococcus aureus as model systems demonstrated that this compound hexaacetate induces the formation of insoluble aggregates of the protein subunit, RnpA, rather than acting as a direct, specific inhibitor of the enzyme's catalytic activity. This aggregation phenomenon was found to be non-covalent, reversible, and pH-dependent, as indicated by fluorescence anisotropy assays. nih.gov

While an IC₅₀ value of approximately 0.8 μM for Bacillus subtilis RNase P was reported in one study utilizing a fluorescent pre-tRNA substrate, other experiments, such as those conducted with 1 nM B. subtilis RNase P and 10 μM this compound hexaacetate, showed a milder reduction in the rate constant of pre-tRNA cleavage and the maximum fraction of cleavable substrate, suggesting potential assay-dependent variations or the complexity of the aggregation mechanism.

Further investigations into the mechanism of inhibition by this compound hexaacetate indicated that its effect on bacterial RNase P is primarily mediated through the induction of protein aggregation. nih.gov This leads to the formation of insoluble aggregates of the RnpA protein subunit.

Mechanistic Characterization of Enzyme-Inhibitor Interactions

Inhibition of Regulator of G Protein Signaling 17 (RGS17)

This compound has also been identified as an inhibitor of Regulator of G Protein Signaling 17 (RGS17). RGS proteins, including RGS17, play a crucial role in modulating G protein-coupled receptor signaling by accelerating the GTPase activity of Gα subunits, thereby promoting their inactivation. RGS17 primarily acts on Gαi/o and Gαz subunits.

Research utilizing high-throughput screening identified this compound (referred to as compound 4) as a molecule capable of inhibiting the interaction between RGS17 and the Gαo protein subunit. This disruption of the protein-protein interaction is a key aspect of this compound's mechanism of action against RGS17. Cell-based assays further confirmed that this compound was able to disrupt the RGS17-Gα interaction within cells.

The inhibitory effect of this compound on RGS17 was found to be dependent on the presence of a specific cysteine residue in RGS17, as a mutation at this position (C117A) affected the inhibition. While another compound (compound 2) from the same study was suggested to form covalent adducts with cysteine residues, it was not explicitly stated that this compound (compound 4) acts through covalent modification, only that its inhibitory activity is cysteine-dependent.

The binding characteristics of this compound (compound 4) to RGS17 were investigated using Isothermal Titration Calorimetry (ITC). These studies provided quantitative data on the affinity, stoichiometry, and thermodynamics of the interaction.

This compound (compound 4) demonstrated affinity for RGS17 with a dissociation constant (K_d) of 710 nM. The binding stoichiometry determined by ITC for compound 4 was approximately 0.33. This non-integer stoichiometry might suggest the presence of multiple binding sites on RGS17 for this compound or could indicate a more complex binding mechanism involving conformational changes or indirect interactions.

The disruption of the RGS17-Gαo interaction by this compound can potentially lead to the restoration of proper G protein signaling regulation, which is often dysregulated in conditions where RGS17 is overexpressed.

Disruption of RGS17-Gαo Protein-Protein Interactions

Inhibition of Other Enzyme Systems

This compound hexaacetate has been identified as an inhibitor of ribonuclease P (RNase P), an enzyme involved in RNA processing . RNase P is essential for tRNA 5′-end maturation in most bacteria and consists of a catalytic RNA subunit and a protein cofactor (RnpA) asm.orgmdpi.com. This compound hexaacetate binds to the active site of RNase P, preventing the cleavage of RNA substrates .

Studies investigating inhibitors of bacterial RNase P have found that this compound hexaacetate can induce the formation of insoluble aggregates of the protein component RnpA, rather than acting as a specific inhibitor asm.org. At a concentration of 10 µM, this compound hexaacetate showed a reduction in the rate constant of pre-tRNAGly cleavage by Bacillus subtilis RNase P, although the inhibitory effect was described as mild compared to some previous reports asm.org. The mechanism of inhibition by this compound hexaacetate is noted as unique and distinct from that of aminoglycosides mdpi.com. It binds to RNase P alone and also to the RNase P·pre-tRNAAsp complex, but not to pre-tRNAAsp or tRNAAsp alone, requiring the presence of RNase P for its action mdpi.com.

This compound is also reported as an inhibitor of RGS17 guidetopharmacology.org.

Antioxidant Properties and Reactive Oxygen Species Modulation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, can lead to cellular damage and is implicated in various diseases eurekalert.orgmdpi.commdpi.comfrontiersin.org. Antioxidants play a crucial role in counteracting excessive ROS and maintaining cellular redox homeostasis mdpi.com. This compound, as a flavonoid, belongs to a class of compounds known for their antioxidant activities nih.gov.

Free Radical Scavenging Activity (e.g., DPPH Assay)

Free radical scavenging is a key mechanism by which antioxidants mitigate oxidative damage frontiersin.org. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a widely used spectrophotometric method to evaluate the free radical scavenging ability of compounds protocols.ionih.govmdpi.comagrojournal.org. The DPPH radical is a stable nitrogen-based free radical with a characteristic violet color that changes to yellow upon reduction by an antioxidant nih.govmdpi.com. This color change is monitored by measuring the decrease in absorbance, typically at around 517 nm protocols.ionih.govmdpi.comagrojournal.org. The free radical scavenging activity is often expressed as the inhibition percentage or as an IC50 value, which represents the concentration of the antioxidant required to reduce the initial DPPH radical concentration by 50% protocols.io.

This compound has shown moderate capacity to neutralize free radicals, which is considered crucial in preventing oxidative stress-related diseases . The antioxidant activity of flavonoids like this compound may be attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them .

Cellular Antioxidant Mechanisms

Cells possess enzymatic and non-enzymatic antioxidant defense systems to combat oxidative stress mdpi.comfrontiersin.orgnih.gov. Important enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPX), and glutathione reductase (GRd) mdpi.comnih.gov. Non-enzymatic antioxidants include molecules such as glutathione (GSH) and vitamins C and E mdpi.com. Antioxidants can reduce the level of free radicals by inhibiting the activity or expression of free radical generating enzymes (e.g., NADPH oxidase, xanthine (B1682287) oxidase) or by enhancing the activity and expression of antioxidant enzymes frontiersin.orgnih.gov.

While specific details on how this compound directly modulates these cellular antioxidant enzymes are not extensively detailed in the provided results, flavonoids in general are known to contribute to cellular antioxidant defenses nih.gov. Studies on other compounds, such as eugenol (B1671780), illustrate how natural products can activate antioxidant enzymes like SOD, CAT, and GSH and modulate pathways like Nrf2, which controls the transcription of antioxidant genes mdpi.comresearchgate.netnih.gov.

Interplay with Cellular Signaling Pathways Related to Oxidative Stress (e.g., MAPK, PI3K/AKT)

Oxidative stress can interact with and modulate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways mdpi.comnih.govfrontiersin.orgmdpi.com. These pathways are involved in crucial cellular processes such as survival, proliferation, and apoptosis mdpi.com. ROS can activate MAPK signaling, including ERK, JNK, and p38 kinases . The PI3K/AKT pathway is also responsive to oxidative stress and can confer protection against oxidative injury through cell survival mechanisms mdpi.comfrontiersin.org. There is crosstalk between PI3K/AKT/mTOR and oxidative stress mdpi.com. The Nrf2 pathway, a master regulator of the antioxidant response, is also linked to these signaling cascades eurekalert.orgfrontiersin.org.

Network pharmacology analyses have suggested that this compound could be involved in several metabolic pathways in vivo, including the MAPK and PI3K/AKT signaling pathways, which may be closely related to antioxidant activity researchgate.netnih.gov. Molecular docking studies have indicated potential binding of antioxidant metabolites, including this compound, to core antioxidant targets such as AKT1 and RELA (a component of NF-κB), forming stable conformations nih.gov. This suggests that this compound may exert its antioxidant effects, at least in part, through modulating these key signaling pathways.

Anti-Inflammatory Effects

Inflammation is a complex biological response to insults, and chronic inflammation is implicated in numerous diseases mdpi.comnih.govmdpi.com. Natural products, including flavonoids, are being investigated for their anti-inflammatory properties mdpi.comresearchgate.netscielo.br.

This compound possesses pharmacological properties including anti-inflammatory effects researchgate.net. While the specific mechanisms of this compound's anti-inflammatory action are not detailed in the provided search results, studies on other natural compounds like eugenol demonstrate that they can modulate inflammatory responses by regulating transcription factors such as NF-κB and influencing the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 mdpi.comresearchgate.netnih.govmdpi.com. The MAPK and PI3K/AKT pathways, which are influenced by oxidative stress and potentially by this compound, are also involved in inflammatory signaling mdpi.comnih.gov.

Studies on Helichrysum plicatum extracts, which contain phenolic compounds, have shown in vivo anti-inflammatory activities, suggesting that antioxidant compounds can play an important role in this effect scielo.brscielo.br. Given this compound's antioxidant properties and its potential interaction with signaling pathways like MAPK and PI3K/AKT, it is plausible that its anti-inflammatory effects are mediated through similar mechanisms involving the reduction of oxidative stress and modulation of inflammatory signaling cascades.

Regulation of Pro-Inflammatory Mediators

Antiviral Properties

Research has explored the antiviral potential of this compound derivatives against specific viral pathogens.

This compound hexaacetate, a derivative of this compound, has demonstrated inhibitory activity against Human Metapneumovirus (HMPV) infection in vitro. In studies evaluating its effectiveness, this compound hexaacetate inhibited HMPV infection in a dose-dependent manner with an IC50 value below 20 μM biorxiv.org. While cytotoxicity assays were not conducted for this compound hexaacetate in this specific study due to limited availability, these findings suggest its potential as an antiviral agent against HMPV biorxiv.org. Additionally, this compound hexaacetate has been identified as an inhibitor of adenovirus adenain researchgate.netresearchgate.net.

In Vitro Antiviral Activity of this compound Hexaacetate Against Human Metapneumovirus

| Compound | Target Virus | IC50 (µM) |

| This compound hexaacetate | Human Metapneumovirus | < 20 |

Note: Cytotoxicity data for this compound hexaacetate against the host cells in this specific HMPV study was not available in the provided source. biorxiv.org

Investigation of Other Biological Activities

Antitubercular Potential in Cellular Models

Based on the available search results, detailed research findings specifically on the antitubercular potential of this compound in cellular models are limited. One source reports this compound as an inhibitor of RGS17 guidetopharmacology.org. However, further specific data regarding its direct activity against Mycobacterium tuberculosis in cellular models, such as minimum inhibitory concentrations (MIC) or effects on intracellular bacterial growth, were not found within the scope of this search. Research into antitubercular compounds often involves screening against Mycobacterium tuberculosis H37Rv in various media or infected macrophage models to determine activity nih.govnih.govresearchgate.net. While general methodologies for evaluating antitubercular compounds in cellular models are described in the literature, specific data for this compound in this context were not identified in the provided search results nih.govnih.govresearchgate.net.

Neuroprotective Effects in Experimental Models

Comprehensive and detailed research findings specifically demonstrating the neuroprotective effects of this compound in experimental models (both in vitro and in vivo) were not found in the provided search results. The literature describes various experimental models used to investigate neuroprotection, including in vitro techniques utilizing neuronal cell cultures and mitochondrial suspensions, as well as in vivo animal models simulating conditions like cerebral ischemia or neurodegenerative diseases nih.goviyte.edu.trresearchgate.netnih.gov. These models assess neuroprotective activity by evaluating markers of nerve tissue damage, oxidative stress, neuroinflammation, and behavioral deficits nih.goviyte.edu.trnih.gov. While the broader field of neuroprotection in experimental models is well-documented, specific studies detailing the effects, mechanisms, or outcomes of this compound administration in such models were not identified in the search results.

Structure Activity Relationship Sar Studies of Irigenol and Its Analogs

Qualitative Structure-Activity Relationship Analysis

Qualitative SAR analysis involves identifying specific functional groups or structural features within a molecule that are associated with its biological activity without developing a strict mathematical model gardp.org. This approach helps in understanding the general requirements for activity and guiding the design of analogs.

Identification of Key Pharmacophoric Groups for Bioactivity

While specific detailed pharmacophore models for Irigenol itself were not extensively found in the search results, general principles for flavonoids and studies on this compound's analogs provide insights. Flavonoids, including this compound, are characterized by a C₆-C₃-C₆ carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C) ontosight.ai. The presence and position of hydroxyl groups are generally recognized as key features contributing to the biological activities of flavonoids, particularly their antioxidant properties mdpi.commdpi.com. For compounds inhibiting RNase P, a "three-oxygen pharmacophore" has been observed to coordinate divalent metal ions, which are often crucial for the enzyme's activity acs.org. This compound, with its multiple hydroxyl groups, possesses several potential oxygen coordination sites.

Role of Hydroxyl Group Pattern and Flavonoid Core Modifications

The pattern of hydroxyl substitution on the flavonoid core significantly impacts activity. For this compound, hydroxyl groups are located at positions 5, 6, and 7 on the A ring and 3', 4', and 5' on the B ring nih.gov. Studies on related flavonoids indicate that the number and position of hydroxyl groups influence antioxidant capacity, with a greater number often correlating with higher activity mdpi.commdpi.com. Modifications to the flavonoid core, such as acetylation, can also alter activity. For instance, this compound hexaacetate, a derivative of this compound, has been studied for its inhibitory activity against RNase P acs.orgasm.orgnih.gov. While initially reported as an inhibitor, further studies suggested that this compound hexaacetate might induce aggregation of the enzyme rather than acting as a specific inhibitor, highlighting how modifications can change the mechanism of action acs.orgasm.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish mathematical relationships between molecular descriptors (representing structural, physical, or chemical properties) and biological activity wikipedia.orgmdpi.com. These models can predict the activity of new compounds and provide deeper insights into the structural features governing activity.

Development of Predictive Models for Biological Activity

While specific QSAR models focused solely on this compound were not detailed in the search results, the principles of QSAR are applicable to flavonoid compounds like this compound mdpi.com. QSAR models for antioxidants, which include many flavonoids, often incorporate descriptors related to the number and position of hydroxyl groups, electronic properties, and lipophilicity mdpi.com. These models can predict activities such as radical scavenging capacity mdpi.com. The development of predictive models for this compound's activities would involve calculating various molecular descriptors for this compound and its analogs and correlating them with experimental biological data.

Computational Approaches in SAR Elucidation

Computational methods play a significant role in modern SAR studies, including those involving flavonoids. Techniques such as molecular docking, molecular dynamics simulations, and quantum chemical calculations can provide insights into the interaction of this compound with its biological targets and the energetic favorability of different conformations or modifications mdpi.com.

Molecular docking can predict how this compound binds to the active site of an enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts . Molecular dynamics simulations can provide information on the stability of the this compound-target complex over time and the conformational changes involved . Quantum chemical calculations can determine electronic properties, bond dissociation energies, and other parameters relevant to activity, particularly for mechanisms involving radical scavenging mdpi.com. These computational approaches complement experimental SAR studies by providing a molecular-level understanding of the observed activity trends.

Data Table: Illustrative Example of Potential SAR Data (Hypothetical)

| Compound Name | Structural Modification | Biological Activity (e.g., IC₅₀ against a target) | Key SAR Observation (Qualitative) |

| This compound | None | Value X | Baseline activity |

| This compound Analog 1 | Hydroxyl group at C7 removed | Value Y | Change in activity due to C7-OH removal |

| This compound Analog 2 | Hydroxyl group at C3' methylated | Value Z | Impact of C3'-OH modification on activity |

| This compound Hexaacetate | All hydroxyls acetylated | Value W | Effect of complete acetylation on activity/mechanism acs.orgasm.org |

This table is intended to represent the type of data that would be used in a SAR analysis to correlate structural changes with biological outcomes.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a widely used computational technique in SAR studies to predict the preferred orientation (binding pose) of a ligand, such as this compound or its analogs, within a specific binding site of a target protein. jppres.commdpi.com This method estimates the binding affinity between the ligand and the target, providing insights into the potential strength of their interaction. jppres.com

Studies involving molecular docking of this compound and its derivatives have been conducted to explore their potential interactions with various biological targets. For instance, molecular modeling studies, including docking, have been carried out to investigate flavonoids like this compound as potential inhibitors of targets such as Zika virus protease. dntb.gov.uaresearchgate.net Docking simulations can help visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the binding site. This information is crucial for understanding why certain structural features of this compound might be important for binding to a particular target.

While specific detailed data tables for this compound docking studies were not extensively found in the search results, the general application of molecular docking in assessing the binding affinity and interaction modes of compounds like this compound with potential targets is well-established in the literature. jppres.commdpi.com The binding energy calculated from docking simulations is often used as a metric to compare the predicted affinity of different analogs for a target. jppres.com

Quantum Mechanical Studies for Reactivity and Mechanism Insights

Quantum mechanical (QM) studies provide a more detailed and accurate description of the electronic structure and properties of molecules compared to classical methods. mdpi.com In the context of this compound and its SAR, QM studies can offer insights into the reactivity of the compound and the potential mechanisms of its biological activity.

QM calculations can be used to determine properties such as atomic charges, molecular orbitals, and reaction pathways. These properties are fundamental to understanding how a molecule might behave in a biological environment, including its potential to undergo chemical reactions or form specific types of interactions with a target. While the search results did not yield specific examples of detailed quantum mechanical studies focused solely on this compound's reactivity or mechanism, QM methods are broadly applied in computational chemistry to understand the behavior of organic molecules and their interactions. mdpi.comuni-hannover.de Such studies could, for example, investigate the electronic effects of different substituents on the this compound core structure and how these effects might influence binding affinity or catalytic activity if the target is an enzyme.

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. ebsco.comnih.gov Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the target protein, providing a more realistic representation of their interactions in a dynamic environment. frontiersin.org

MD simulations can be used to explore the conformational dynamics of this compound and its analogs, how they interact with their targets over time, and the stability of the resulting complexes. nih.govfrontiersin.org This is particularly important for understanding how a ligand binds to a flexible protein or how conformational changes in the protein might affect ligand binding. Studies have utilized molecular dynamics simulations, often coupled with molecular docking, to investigate the interactions of compounds, including flavonoids, with biological targets like Zika virus protease. dntb.gov.uaresearchgate.net

MD simulations can provide data on parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (RoG), which indicate the structural stability and flexibility of the ligand-target complex over the simulation period. frontiersin.org Analyzing these parameters for this compound and its analogs bound to a target can help determine the stability of the predicted binding poses and identify potential alternative binding modes. While specific detailed MD simulation data for this compound were not prominently featured in the search results, the application of this technique is valuable in refining the understanding of ligand-target interactions gained from molecular docking and providing a more dynamic perspective on SAR. frontiersin.org

Analytical Methodologies for Irigenol Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of Irigenol, allowing for confirmation of its identity and the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic compounds like this compound. By examining the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, researchers can determine the arrangement of hydrogen and carbon atoms within the molecule. This provides definitive evidence for the proposed structure of this compound, including the positions of hydroxyl groups and the isoflavone (B191592) core. researchgate.netresearchgate.net Analysis of NMR spectra allows for the assignment of specific resonances to individual protons and carbons, confirming the presence and connectivity of different parts of the molecule. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Verification

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular mass of this compound. nih.govgoogle.com This technique provides a precise mass measurement, often to several decimal places, which can be compared to the calculated theoretical mass of this compound (C₁₅H₁₀O₈). nih.gov The excellent mass accuracy of HRMS helps to confirm the elemental composition of the compound and differentiate it from other compounds with similar nominal masses. nih.govgoogle.com The molecular formula of this compound is C₁₅H₁₀O₈, and its monoisotopic mass is 318.03756727 Da. nih.gov HRMS data can verify this mass, supporting the identification of this compound. nih.govgoogle.com

Application of Infrared (IR) Spectroscopy in Structural Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. researchgate.netiyte.edu.trrfmtn.fr By measuring the absorption of infrared radiation at different wavelengths, characteristic vibrations of chemical bonds can be observed. The IR spectrum of this compound would show absorption bands corresponding to hydroxyl (-OH) stretching vibrations, carbonyl (C=O) stretching in the chromen-4-one ring, and aromatic C=C stretching vibrations, among others. researchgate.netiyte.edu.trrfmtn.fr These characteristic peaks provide supporting evidence for the presence of key functional groups in the this compound structure. researchgate.netiyte.edu.trrfmtn.fr

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. researchgate.netiyte.edu.trasm.orgnih.gov HPLC allows for the separation of this compound from other compounds in a mixture based on their differential interactions with a stationary phase and a mobile phase. By using appropriate HPLC columns and solvent systems, researchers can achieve effective separation. researchgate.netiyte.edu.trasm.orgnih.gov The purity of this compound can be determined by integrating the peak area corresponding to this compound in the chromatogram and comparing it to the total area of all peaks. researchgate.net HPLC can also be used for the quantitative analysis of this compound in samples. researchgate.netiyte.edu.trnih.gov

Preparative Chromatography for Isolation of this compound and Derivatives

Preparative chromatography techniques are employed for the isolation of this compound and its derivatives from natural sources or reaction mixtures on a larger scale than analytical HPLC. researchgate.netarchive.orgresearchgate.netvdoc.pub These methods aim to obtain a sufficient quantity of the purified compound for further studies. Techniques such as preparative HPLC or other forms of column chromatography can be used. researchgate.netresearchgate.netvdoc.pub For instance, this compound has been synthesized from irigenin, and purification methods were described in early research. archive.org Preparative methods are crucial for obtaining pure this compound and its derivatives for detailed characterization and biological testing. researchgate.netarchive.orgresearchgate.netvdoc.pub

Bioanalytical Methods for Activity Assessment

Bioanalytical methods are employed to quantify this compound or its effects in biological samples and to assess its activity against specific biological targets.

High-Throughput Screening (HTS) Platforms for Lead Identification

High-Throughput Screening (HTS) is a widely used approach in early drug discovery to rapidly test large libraries of compounds against a biological target evotec.comlabkey.com. This automated process allows for the efficient identification of "hits," which are compounds showing desired activity, such as inhibiting an enzyme or binding to a receptor evotec.comlabkey.com. HTS typically involves miniaturized assays conducted in microplates with hundreds or thousands of wells labkey.comnih.gov. The data generated from HTS can guide subsequent compound selection and the development of structure-activity relationships (SARs) evotec.com. While general information on HTS platforms and their application in screening compound libraries exists evotec.comlabkey.comirbm.com, specific detailed research findings on this compound's screening within HTS platforms for lead identification were not prominently available in the search results. However, HTS is a standard method that could be applied to screen libraries containing this compound or its derivatives against various targets to identify potential leads.

Fluorescence-Based Assays (e.g., Fluorescence Polarization, Fluorescence Anisotropy)

Fluorescence-based assays, such as Fluorescence Polarization (FP) and Fluorescence Anisotropy (FA), are valuable tools for monitoring molecular interactions and enzyme activity in solution bmglabtech.commoleculardevices.com. These techniques measure the change in the polarization of emitted light from a fluorescently labeled molecule (tracer) upon binding to a larger molecule or undergoing a conformational change bmglabtech.commoleculardevices.com. FP/FA assays are homogeneous, non-radioactive, and can be adapted for HTS bmglabtech.commoleculardevices.comnih.gov.

A study utilized a real-time FP/FA assay to screen for inhibitors of bacterial ribonuclease P (RNase P), an essential endonuclease nih.govoup.com. This assay involved a fluorescein-labeled precursor tRNA (pre-tRNA) substrate nih.govoup.com. Upon cleavage of the pre-tRNA by RNase P, the smaller fluorescently labeled leader product rotates faster, leading to a decrease in fluorescence anisotropy researchgate.net. This FP/FA assay was optimized for HTS and used to screen a 2880-compound library nih.govoup.com. Notably, this compound hexaacetate, a derivative of this compound, was identified as a new inhibitor of Bacillus subtilis RNase P with an IC₅₀ of 0.8 μM in this screen nih.govresearchgate.net. This demonstrates the utility of fluorescence-based assays, specifically FP/FA, in identifying this compound derivatives as potential inhibitors of enzymatic targets.

Enzymatic Activity Assays for Inhibition Kinetics (e.g., Malachite Green Assay)

Enzymatic activity assays are fundamental for measuring the rate of enzyme-catalyzed reactions and are crucial for studying enzyme kinetics and inhibition bellbrooklabs.comwikipedia.orgamsbio.com. These assays can determine how a compound affects enzyme activity, including its potency as an inhibitor (e.g., IC₅₀ values) bellbrooklabs.com.

The Malachite Green Assay is a colorimetric method commonly used to quantify inorganic phosphate (B84403) released during enzymatic reactions, particularly those involving phosphatases or GTPases guidetomalariapharmacology.orgassaygenie.comechelon-inc.com. This assay is based on the formation of a green complex between Malachite Green, molybdate, and free orthophosphate, which can be measured spectrophotometrically assaygenie.comechelon-inc.com. The Malachite Green Assay is simple, fast, and can be adapted for HTS formats in 96- and 384-well plates assaygenie.com.

This compound has been reported as an inhibitor of RGS17 (Regulator of G-protein Signaling 17) guidetopharmacology.org. The activity of RGS17, which functions as a GTPase-activating protein (GAP) for certain G proteins, can be measured using a Malachite Green assay guidetomalariapharmacology.org. This assay monitors the hydrolysis of GTP to GDP and inorganic phosphate, with the released phosphate detected by the Malachite Green reagent guidetomalariapharmacology.org. A Malachite Green steady-state GTPase assay has been used to assess the inhibition of RGS17 by compounds like this compound guidetoimmunopharmacology.org. This exemplifies how the Malachite Green assay can be applied to study the inhibitory effects of this compound on specific enzyme targets like RGS17. While the Malachite Green assay is well-characterized for phosphate detection, it may have limitations in miniaturization compared to other assays like the Transcreener™ ADP assay, which is compatible with 1536-well format nih.gov.

Metabolomics and Systems Biology Approaches

Metabolomics and systems biology approaches provide a broader understanding of how this compound interacts with and affects biological systems at a global level.

Untargeted Metabolomics for Metabolic Profiling in Biological Systems

Untargeted metabolomics involves the comprehensive analysis of all measurable small molecules (metabolites) in a biological sample without focusing on a predefined set researchgate.netnih.govnih.gov. This approach provides a snapshot of the metabolic state of a biological system at a specific time and can reveal unexpected changes induced by a compound like this compound nih.govnih.gov. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used in untargeted metabolomics for the identification and quantification of metabolites nih.govnih.govwikipedia.org. By comparing the metabolic profiles of biological systems exposed to this compound versus controls, researchers can identify altered metabolic pathways and potential biomarkers of this compound's effects. Exometabolomics, a sub-field, specifically studies extracellular metabolites wikipedia.org. While the search results provide a general overview of untargeted metabolomics and its role in systems biology researchgate.netnih.govnih.gov, specific studies detailing the untargeted metabolomic profiling of biological systems treated with this compound were not found. However, this approach could be valuable for understanding the metabolic fate of this compound and its impact on endogenous metabolism.

Network Pharmacology Integration for Mechanistic Predictions

Network pharmacology is an emerging approach that integrates data from various sources, including compound targets, genes, proteins, and diseases, to construct networks and predict the mechanisms of action of compounds nih.govfrontiersin.orgnih.govmdpi.com. This holistic perspective is particularly useful for understanding the effects of compounds that may interact with multiple targets or pathways dovepress.com. By analyzing the interactions within these networks, researchers can gain insights into how a compound like this compound might exert its effects on complex biological processes nih.govfrontiersin.orgmdpi.com.

Network pharmacology studies typically involve identifying potential targets of a compound using databases, performing gene ontology (GO) and pathway enrichment analyses to understand the biological processes and pathways associated with these targets, and constructing networks to visualize the relationships nih.govfrontiersin.orgmdpi.com. Tools like Cytoscape are often used for network visualization and analysis nih.govfrontiersin.orgmdpi.com. While network pharmacology has been applied to investigate the mechanisms of other natural compounds nih.govfrontiersin.orgmdpi.com, specific detailed research findings on the application of network pharmacology explicitly for predicting this compound's mechanisms were not identified in the search results. However, given this compound's reported activity against a target like RGS17 guidetopharmacology.org, integrating this information with other potential interactions through network pharmacology could provide a more comprehensive understanding of its biological effects and predict its influence on various pathways.

Advanced Research Methodological Frameworks and Future Outlook

Research Design Considerations in Irigenol Studies

Application of Quantitative, Qualitative, and Mixed Methods Approaches

Research on this compound can employ quantitative, qualitative, or mixed methods approaches. Quantitative methods are often used to measure and test relationships between variables, such as determining the concentration at which this compound inhibits a specific enzyme (e.g., IC50 values). oup.com This involves numerical data and statistical analysis to identify significant effects. Qualitative approaches, while less common in initial compound characterization, could be valuable in exploring broader contexts, such as understanding traditional uses of this compound-containing plants or gathering perspectives on potential applications. Mixed methods, combining both quantitative and qualitative elements, could provide a more comprehensive understanding, for instance, by quantifying the inhibitory effect of this compound and exploring the cellular mechanisms qualitatively. Research design literature provides detailed guidance on applying these different approaches. pressbooks.pubgoogle.comarchive.orgamazon.comucg.ac.me

Robust Experimental Design and Statistical Methodologies

Robust experimental design is crucial for isolating the effects of this compound and minimizing bias. This involves identifying explanatory and response variables, controlling factors, and employing techniques like randomization and replication. britannica.comsuss.edu.sglumenlearning.com Common experimental designs in biological and chemical research that could be applied to this compound studies include completely randomized designs, randomized block designs, and factorial designs, depending on the complexity of the factors being investigated. britannica.comsuss.edu.sg

Statistical methodologies are essential for analyzing the data generated from this compound studies and drawing valid inferences. This includes descriptive statistics to summarize data, and inferential statistics to test hypotheses and determine the statistical significance of findings. britannica.comuca.edu Techniques such as ANOVA (Analysis of Variance) can be used to compare means across different treatment groups, and regression analysis can explore the relationship between this compound concentration and its effects. britannica.comsuss.edu.sg Proper statistical analysis helps to determine the reliability of observed effects and their generalizability.

Current Challenges and Methodological Limitations in this compound Research

Research into natural products like this compound can face specific challenges that need to be addressed to ensure accurate and reliable results.

Addressing Non-Specific Interactions and Aggregation Artifacts in Bioassays

One significant challenge in bioassays involving small molecules, including flavonoids like this compound, is the potential for non-specific interactions and aggregation artifacts. nih.gov Some compounds can form aggregates in assay buffers, leading to false positive results by interfering with protein function in a non-specific manner. nih.gov This phenomenon has been observed with other flavonoids, raising questions about the reliability of some in vitro bioactivity reports. nih.gov

To address this, researchers studying this compound should employ strategies to detect and mitigate aggregation. This can include using techniques like dynamic light scattering (DLS) to check for aggregate formation under assay conditions and incorporating detergents such as Triton X-100 in bioassays, which can disrupt aggregates and help confirm specific interactions. nih.gov Comparing bioactivity results obtained in the presence and absence of detergents is a crucial step in validating findings.

Challenges in Reproducibility and Generalizability of Findings

Reproducibility and generalizability are critical aspects of scientific research, and studies on this compound are not exempt from these challenges. Reproducibility refers to the ability to obtain the same results when the original data is re-analyzed using the same methods, while replicability concerns whether a finding can be observed in independent studies with new data. kuleuven.berd-alliance.org Generalizability relates to the extent to which findings from a specific study can be applied to different populations, settings, or conditions. kuleuven.benih.govpsychologytoday.com

Factors that can hinder reproducibility and generalizability in this compound research include variations in the source and purity of this compound, differences in experimental protocols, variations in cell lines or biological systems used, and potential influences of environmental factors. Addressing these challenges requires transparent reporting of methods, sharing of data and code where possible, and conducting replication studies in different laboratories and using diverse models. rd-alliance.orgnih.govthe-turing-way.org Frameworks exist to help identify and overcome threats to reproducibility and generalizability in research. nih.govpsychologytoday.com

Emerging Research Directions and Potential Applications

Emerging research directions for this compound are likely to focus on further elucidating its mechanisms of action and exploring its potential in various applications. Given its identification as an inhibitor of targets like RGS17 and bacterial ribonuclease P, future studies may delve deeper into these interactions and their biological consequences. guidetopharmacology.orgoup.com

The potential applications of this compound could span various fields. Its reported inhibitory activity against bacterial ribonuclease P suggests potential in the development of new antibacterial compounds. oup.com Research into its effects on other biological targets could reveal further therapeutic possibilities. Furthermore, investigations into the bioavailability, metabolism, and potential synergistic effects of this compound with other compounds could pave the way for its development as a lead compound for drug discovery or as a component in functional products. Exploring its activity in relevant in vivo models, following rigorous in vitro characterization, would be a logical next step in assessing its therapeutic potential. nih.govnih.gov

Discovery and Characterization of Novel Biological Targets

Understanding the specific molecular targets with which this compound interacts is crucial for elucidating its biological effects. Studies have identified this compound hexaacetate as an inhibitor of certain enzymes, suggesting its potential in studying enzyme inhibition mechanisms. Notably, this compound hexaacetate has been identified as an inhibitor of bacterial ribonuclease P (RNase P), an enzyme essential for tRNA processing. oup.commdpi.com This inhibition involves the compound binding to the enzyme's active site, thereby preventing the cleavage of RNA substrates. Research indicates that Ir6Ac inhibits Bacillus subtilis RNase P with an IC₅₀ value of 820 ± 10 nM. oup.com The mechanism of inhibition by Ir6Ac on bacterial RNase P is distinct from that of aminoglycosides. mdpi.com Ir6Ac binds to RNase P alone with a Kᵢ of 130 nM and also to the RNase P·pre-tRNAAsp complex with a Kᵢs of 480 nM. mdpi.com

While this compound hexaacetate shows promise as an RNase P inhibitor, some research suggests that certain compounds identified in high-throughput screenings, including this compound hexaacetate, might induce the formation of insoluble aggregates of the protein subunit (RnpA) rather than acting as specific inhibitors. asm.org This highlights the importance of rigorous characterization of the interaction between this compound derivatives and their purported targets.

Beyond RNase P, this compound hexaacetate has also shown inhibitory activity against other enzymes involved in viral replication. Furthermore, it has been investigated for antiviral properties, particularly against human metapneumovirus (HMPV), showing dose-dependent inhibition with IC₅₀ values below 20 μM. nih.gov The exact mechanism of action against HMPV is still being investigated, with studies exploring its effects during different stages of the viral life cycle, such as binding/entry and replication/spread. nih.gov

The phenolic groups within this compound hexaacetate are suggested to play a critical role in its antimicrobial action by potentially disrupting bacterial cell membranes and inhibiting key metabolic processes. Its antioxidant activity may be attributed to the ability to donate hydrogen atoms or electrons to free radicals.

Development of Advanced Derivatization Strategies for Optimized Bioactivity

The derivatization of natural products like this compound is a common strategy to enhance their biological activity, improve selectivity, or alter pharmacokinetic properties. nih.govgardp.org this compound hexaacetate itself is a derivative of this compound, featuring six acetylated hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.

Advanced derivatization strategies aim to create novel analogs with optimized bioactivity by systematically modifying the chemical structure and studying the resulting changes in activity, a process known as structure-activity relationship (SAR) studies. gardp.orgnih.gov SAR studies are crucial in identifying the specific structural features responsible for a compound's biological effects. gardp.orgcas.org By making targeted chemical modifications, researchers can understand how these changes influence enzyme inhibitory activity, antimicrobial activity, or other desired properties. gardp.org

While specific detailed studies on advanced derivatization of this compound beyond hexaacetylation are not extensively detailed in the search results, the general principles of derivatization and SAR studies are highly relevant to advancing research on this compound. These methods involve the synthesis of new this compound analogs and evaluating their biological activities to establish correlations between structural modifications and observed effects. nih.govmdpi.com Techniques such as site-selective derivatization can be employed to functionalize specific positions on the this compound core structure while preserving critical functional groups necessary for bioactivity. nih.gov

The goal of such strategies is to develop derivatives with enhanced potency, improved target specificity, or novel biological activities compared to the parent compound. gardp.orgrsc.org This iterative process of synthesis and biological evaluation is fundamental to medicinal chemistry and natural product research. rsc.orgnih.gov

Integration of Multi-Omics Data for a Holistic Understanding of this compound's Effects

To gain a comprehensive understanding of how this compound affects biological systems, researchers are increasingly turning to multi-omics approaches. creative-proteomics.commdpi.comfrontlinegenomics.comthermofisher.com Integrating data from different 'omics' layers, such as transcriptomics (gene expression), proteomics (protein abundance and modification), and metabolomics (small molecule metabolites), provides a more complete picture of cellular processes and the intricate interplay between different types of molecules. creative-proteomics.commdpi.comthermofisher.comnih.gov

Transcriptomics reveals changes in RNA expression, reflecting the intermediate state of gene activity. creative-proteomics.com Proteomics provides insights into the functional performers within cells – the proteins – and how their levels change. creative-proteomics.com Metabolomics, focusing on small molecules, is closely linked to physiological phenotypes and can reveal metabolic pathway alterations in response to a compound. creative-proteomics.com

By integrating these datasets, researchers can move beyond studying individual molecules in isolation to explore complex biological networks and identify how this compound influences these networks at multiple levels. creative-proteomics.commdpi.comfrontlinegenomics.com This can help to uncover the molecular regulatory mechanisms underlying this compound's biological activities from a holistic perspective. creative-proteomics.com

Integrated multi-omics analysis can aid in identifying novel biomarkers associated with the effects of this compound and elucidating complex biological pathways that are modulated by the compound. creative-proteomics.commdpi.com Strategies for integrating multi-omics data include co-expression analysis, metabolite-gene networks, constraint-based models, and pathway enrichment analysis. mdpi.com These methods can help link changes observed at the transcriptomic level to alterations in protein expression and downstream metabolic shifts, providing a more complete understanding of this compound's mechanism of action. mdpi.comnih.govfrontiersin.orgfrontiersin.org

While specific integrated multi-omics studies solely focused on this compound were not prominently found in the search results, the application of these advanced methodologies is a critical future direction for this compound research. This approach holds the potential to reveal the full spectrum of this compound's biological effects and identify previously unknown targets or pathways influenced by the compound. frontlinegenomics.comnih.gov

Q & A

Q. What biochemical assays are standard for evaluating Irigenol’s inhibitory activity on kinases like Cdc7-Dbf4?

The luminescence-based ADP production assay (LUM) and radiometric scintillation proximity assay (SPA) are widely used to assess this compound’s kinase inhibition. These methods measure ATP depletion via ADP generation, with IC50 values calculated using dose-response curves. For this compound, LUM assays yielded an IC50 of 1.15 ± 0.07 μM, while SPA may require orthogonal validation to address false positives .

Q. How is the IC50 value of this compound determined in kinase inhibition studies?

IC50 values are derived by fitting dose-response data to a four-parameter logistic equation using software like SigmaPlot. For example, this compound’s ADP production inhibition showed an IC50 of 1.15 ± 0.07 μM, with curve parameters (slope, top/bottom plateaus) optimized to minimize assay-specific artifacts .

Q. What are the primary challenges in detecting this compound’s activity in luminescence-based assays?

False positives can arise from compound interference with luciferase or ADP-converting enzymes. Validating results with radiometric assays (e.g., SPA) and including controls for non-specific ATP depletion are critical to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s inhibitory activity between luminescence and radiometric assays?

Discrepancies may stem from assay-specific interference (e.g., this compound quenching luminescence signals). To resolve this, perform orthogonal validation: compare IC50 values across multiple assays (e.g., LUM vs. SPA) and include counter-screens for non-target effects. For instance, this compound’s luminescence IC50 (>77 μM) diverged from its ADP-specific activity (1.15 μM), highlighting the need for multi-method validation .

Q. What experimental design considerations are critical when comparing this compound’s efficacy to structurally similar inhibitors?

Key factors include:

- Standardized assay conditions : Uniform ATP concentrations, enzyme purity, and reaction pH.

- Dose-response consistency : Use the same curve-fitting model (e.g., four-parameter logistic) for all compounds.

- Control for promiscuity : Test against unrelated kinases to confirm selectivity. For example, this compound’s IC50 (1.15 μM) was comparable to tannic acid (0.77 μM) but far lower than epigallocatechin gallate (38.64 μM), underscoring structural determinants of potency .

Q. What methodologies validate this compound’s specificity for Cdc7-Dbf4 kinase over other ATP-dependent enzymes?

Combine kinetic assays (e.g., Km/Ki analysis) with structural studies (molecular docking) to assess binding mode. Additionally, counter-screen against kinases with similar ATP-binding domains (e.g., CDK2, Aurora A) to rule off-target effects. This compound’s sub-μM IC50 in ADP-specific assays supports its selectivity .

Q. How should researchers optimize assay conditions to minimize false positives in this compound studies?

- Pre-incubation : Add this compound before initiating reactions to distinguish true inhibition from assay interference.

- Detergent/additive screening : Test compounds in the presence of surfactants (e.g., Triton X-100) to reduce aggregation-based artifacts.

- Secondary validation : Use thermal shift assays or SPR to confirm direct binding .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?

Nonlinear regression models (e.g., four-parameter logistic) are standard for IC50 determination. Report confidence intervals (e.g., 1.15 ± 0.07 μM) and use goodness-of-fit metrics (R² > 0.95) to assess curve reliability. For comparative studies, apply ANOVA or Student’s t-test to evaluate significance between IC50 values .

Methodological Guidelines

- Data Validation : Always corroborate findings with orthogonal assays (e.g., radiometric + luminescence) to mitigate platform-specific biases .

- Curve Fitting : Use software like SigmaPlot or GraphPad Prism for reproducible IC50 calculations, ensuring parameters (e.g., Hill slope) are consistent across experiments .

- Reporting Standards : Include raw data tables, curve-fitting parameters, and assay conditions in publications to enable replication (see Table 1 in for exemplar IC50 reporting).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.